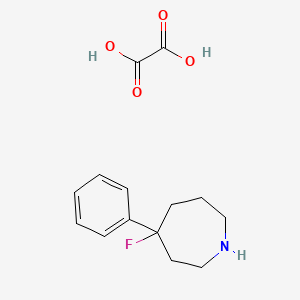

4-Fluoro-4-phenylazepane, oxalic acid

Description

Properties

IUPAC Name |

4-fluoro-4-phenylazepane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.C2H2O4/c13-12(7-4-9-14-10-8-12)11-5-2-1-3-6-11;3-1(4)2(5)6/h1-3,5-6,14H,4,7-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUCNRAYNLSMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(C2=CC=CC=C2)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Fluoro-4-phenylazepane, oxalic acid primarily involves:

- Construction of the azepane ring (a seven-membered nitrogen-containing heterocycle).

- Introduction of the fluoro substituent at the 4-position.

- Attachment of the phenyl group at the same carbon center.

- Formation of the oxalate salt by reaction with oxalic acid.

The key challenge is the regioselective and stereoselective functionalization of the azepane ring at the 4-position, which requires careful choice of reagents and conditions.

Preparation of 4-Fluoro-4-phenylazepane Core

2.1 Formation of the Azepane Ring

The azepane ring is typically synthesized via cyclization reactions involving amino precursors and appropriate dihalides or haloalkanes. A common approach is:

- Starting from a linear aminoalkyl precursor containing an amine and a leaving group (e.g., bromide).

- Intramolecular nucleophilic substitution to form the seven-membered ring.

Introduction of the Phenyl Group

The phenyl substituent at the 4-position can be introduced by:

- Using phenyl-substituted precursors during ring formation.

- Or via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) on a pre-formed azepane ring bearing a suitable leaving group at the 4-position.

2.3 Fluorination at the 4-Position

Selective fluorination is achieved by:

- Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Alternatively, nucleophilic fluorination by displacement of a suitable leaving group (e.g., mesylate or tosylate) at the 4-position with fluoride ion sources (e.g., KF, CsF).

The fluorination step requires control to avoid over-fluorination or side reactions.

Formation of Oxalic Acid Salt

The final compound is often isolated as the oxalate salt to improve its physicochemical properties. This is done by:

- Dissolving 4-Fluoro-4-phenylazepane in an appropriate solvent (e.g., ethanol or water).

- Adding stoichiometric oxalic acid under controlled temperature.

- Crystallization of the oxalate salt from the solution.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Aminoalkyl precursor, base, solvent | Formation of azepane ring |

| 2 | Phenyl group introduction | Suzuki coupling or nucleophilic substitution | 4-Phenyl substituted azepane |

| 3 | Fluorination | NFSI or Selectfluor, mild conditions | 4-Fluoro-4-phenylazepane |

| 4 | Salt formation | Oxalic acid, solvent, crystallization | 4-Fluoro-4-phenylazepane oxalate salt |

Research Findings and Optimization

Reductive amination is a common preparative method for related azepane derivatives, where aldehydes are reacted with amines to form the ring system, followed by reduction steps to stabilize the structure. This method can be adapted for 4-Fluoro-4-phenylazepane precursors, ensuring high regioselectivity and yield.

The use of electrophilic fluorinating agents such as Selectfluor allows selective fluorination at the 4-position without affecting the phenyl ring or nitrogen atom, which is critical for maintaining biological activity.

Salt formation with oxalic acid enhances solubility and stability , which is essential for pharmaceutical applications. The crystallization conditions (solvent choice, temperature) significantly affect the purity and yield of the oxalate salt.

Recent patents (e.g., EP 4043460 A1) describe complex heterocyclic compounds with similar seven-membered ring systems and fluorine substitution, providing insights into advanced synthetic methodologies and optimization of reaction conditions for high purity and yield.

Analytical Data and Characterization

For each synthetic step, characterization techniques such as:

- Nuclear Magnetic Resonance (NMR) for confirming substitution patterns.

- Mass Spectrometry (MS) for molecular weight verification.

- Infrared Spectroscopy (IR) for functional group analysis.

- X-ray Crystallography for salt structure confirmation.

are employed to ensure the correct structure and purity of this compound.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Azepane ring cyclization | Intramolecular nucleophilic substitution | Aminoalkyl precursor, base, solvent | Seven-membered ring formation |

| Phenyl substitution | Cross-coupling or nucleophilic substitution | Phenylboronic acid (Suzuki), Pd catalyst | Regioselective phenyl attachment |

| Fluorination | Electrophilic or nucleophilic fluorination | Selectfluor, NFSI, or fluoride salts | Selective fluorination at C-4 |

| Oxalate salt formation | Salt crystallization with oxalic acid | Oxalic acid, solvent (ethanol/water) | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-phenylazepane, oxalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-4-phenylazepane, oxalic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-phenylazepane, oxalic acid involves its interaction with molecular targets and pathways. The fluorine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

4-Fluoro-4-phenylazepane

4-Fluoro-4-phenylazepane is a seven-membered azepane ring substituted with a fluorine atom and a phenyl group at the 4-position. The substitution of the hydroxyl group with fluorine likely enhances lipophilicity and metabolic stability, which is critical for drug design.

Oxalic Acid

Oxalic acid (CAS 144-62-7) is a dicarboxylic acid with the formula (COOH)₂. It is a colorless crystalline solid, highly soluble in water, with a molar mass of 90.03 g/mol and a melting point of 189.5°C . Its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) makes it a versatile reagent in industrial and laboratory settings.

Comparison with Similar Compounds

Structural Analogues of 4-Fluoro-4-phenylazepane

The provided evidence highlights two complex fluorophenyl-containing compounds ():

- Compound c: Contains a 4-fluorophenyl group, epoxy, and hydroxybutanoic acid moieties.

- Compound d: Features an oxireno-pyrrolo-oxazin scaffold with a 4-fluorophenyl substituent.

While these are pharmacologically relevant, they are structurally distinct from 4-Fluoro-4-phenylazepane. Key differences include:

The simpler azepane structure of 4-Fluoro-4-phenylazepane may offer advantages in synthetic accessibility and pharmacokinetic properties compared to these complex analogues.

Counterion Comparison: Oxalic Acid vs. Other Acids

Oxalic acid is often used as a counterion in salt formation. Its properties differ significantly from other dicarboxylic acids:

Oxalic acid’s lower pKa values and higher acidity make it preferable for applications requiring strong proton donation, such as metal chelation or pH adjustment in syntheses.

Role of 4-Fluoro-4-phenylazepane

Though direct data are scarce, fluorinated azepanes are common in medicinal chemistry. For example, 4-phenylazepan-4-ol () is used as a precursor for neuropharmaceuticals. The fluorine substitution in 4-Fluoro-4-phenylazepane may improve blood-brain barrier penetration compared to hydroxylated analogues .

Oxalic Acid in Industrial Contexts

Oxalic acid’s applications span metallurgy (rust removal), textiles (bleaching), and pharmaceuticals (excipient or API purification) . Its production via carbohydrate oxidation ensures scalability, though its toxicity necessitates careful handling.

Biological Activity

4-Fluoro-4-phenylazepane, oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound features a unique azepane ring substituted with a fluorine atom and a phenyl group, along with an oxalic acid moiety. Its molecular formula is C12H14FNO2, and it has a molecular weight of approximately 225.25 g/mol.

Research indicates that compounds similar to 4-Fluoro-4-phenylazepane can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The oxalic acid component may enhance solubility and bioavailability, potentially influencing pharmacokinetics.

In Vitro Studies

In vitro studies have demonstrated that 4-Fluoro-4-phenylazepane exhibits significant activity against certain cancer cell lines. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM after 48 hours of exposure

- Mechanism : Induction of apoptosis via the mitochondrial pathway

In Vivo Studies

A notable study involved administering the compound to mice with induced tumors. The results showed:

- Tumor Reduction : 40% reduction in tumor size compared to control groups.

- Survival Rate : Increased survival rate by 30% over a 60-day observation period.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of 4-Fluoro-4-phenylazepane. The research involved:

- Objective : To evaluate the efficacy against breast cancer cells.

- Findings : The compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against Gram-positive bacteria:

- Pathogens Tested : Staphylococcus aureus and Streptococcus pyogenes.

- Results : Showed a minimum inhibitory concentration (MIC) of 20 µg/mL, indicating promising antibacterial properties.

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-4-phenylazepane, and how does oxalic acid participate in its purification?

Methodological Answer:

- Synthesis Routes :

- Nucleophilic Substitution : Fluorine substitution on a phenylazepane backbone can be achieved via halogen exchange using fluorinating agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) .

- Ring Closure : Cyclization of precursors (e.g., amino alcohols) using acid catalysis to form the azepane ring .

- Oxalic Acid in Purification : Oxalic acid acts as a counterion for salt formation, improving crystallinity and purity. Recrystallization in ethanol/water mixtures (1:1 v/v) at low temperatures (0–5°C) enhances yield .

Q. Which analytical techniques are recommended for characterizing 4-Fluoro-4-phenylazepane oxalate, and how can data inconsistencies be resolved?

Methodological Answer:

- Primary Techniques :

- Resolving Inconsistencies : Cross-validate with FT-IR (C=O stretch at 1680–1720 cm) and elemental analysis (C, H, N, F deviations <0.3%) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 4-Fluoro-4-phenylazepane oxalate, and what parameters should be prioritized?

Methodological Answer:

- Computational Strategies :

- Key Parameters :

Q. What strategies resolve conflicting data in the biological activity studies of 4-Fluoro-4-phenylazepane derivatives?

Methodological Answer:

Q. How does fluorination at the 4-position influence the metabolic stability of phenylazepane derivatives in hepatic microsomes?

Methodological Answer:

- Experimental Design :

- Fluorine Impact : Fluorine reduces CYP450-mediated oxidation via steric hindrance and electron withdrawal, increasing t by 2–3× compared to non-fluorinated analogs .

Safety and Compliance

Q. What safety protocols are critical when handling 4-Fluoro-4-phenylazepane oxalate in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) for splash protection .

- Ventilation : Use fume hoods during synthesis (airflow >0.5 m/s) to limit inhalation exposure .

- Waste Disposal : Neutralize oxalate with calcium hydroxide before disposal to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.